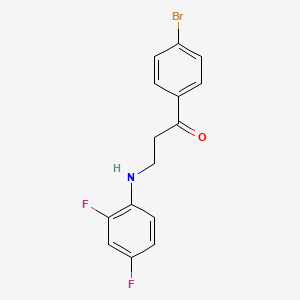
1-(4-Bromophenyl)-3-(2,4-difluoroanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions that “1-(4-Bromophenyl)-3-(2,4-difluoroanilino)-1-propanone” undergoes would depend on its molecular structure and the conditions under which it is reacted. Unfortunately, specific details about the chemical reactions of this compound are not available .Scientific Research Applications
Synthesis and Chemical Properties 1-(4-Bromophenyl)-3-(2,4-difluoroanilino)-1-propanone serves as a precursor or intermediate in the synthesis of various chemically significant compounds. For example, a study outlines the synthesis of thiazoles via a novel synthon that involves reaction with aromatic amines and sodium thiocyanate, showcasing the potential of similar compounds in drug discovery and radiopharmaceutics (Colella et al., 2018). Similarly, the synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone from related bromophenyl compounds demonstrates the versatility of these compounds in organic synthesis (Qiao Lin-lin, 2009).
Drug Discovery and Biological Relevance Research on similar compounds has implications for drug discovery. For instance, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride represents an example of creating new photoinitiators, which could have applications in medical imaging or drug delivery systems (Zeng Zhi-ming, 2003). Another study focuses on asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, highlighting the pharmaceutical potential of such compounds (Choi et al., 2010).
Optoelectronic and Material Science Applications The exploration of linear, second, and third-order nonlinear optical properties of novel noncentrosymmetric donor-acceptor configure chalcone derivatives, including compounds structurally related to 1-(4-Bromophenyl)-3-(2,4-difluoroanilino)-1-propanone, reveals their potential in semiconductor devices and organic electronics (Shkir et al., 2019). These findings underscore the broad applicability of such compounds in developing new materials with specific optoelectronic properties.
Antifungal and Antimicrobial Studies Research on 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones, closely related to the compound of interest, shows significant in vitro activity against pathogenic yeasts and molds. This suggests potential for developing new antifungal agents, particularly against fluconazole-resistant strains (Buchta et al., 2004).
Mechanism of Action
properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-difluoroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO/c16-11-3-1-10(2-4-11)15(20)7-8-19-14-6-5-12(17)9-13(14)18/h1-6,9,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFLWCSYCWHJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2,4-difluoroanilino)-1-propanone | |
CAS RN |
882748-48-3 |
Source


|
| Record name | 882748-48-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

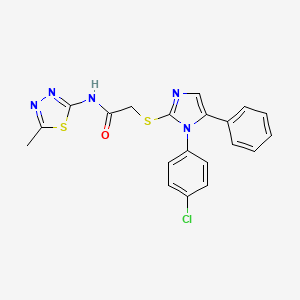
![2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2720542.png)
![tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate](/img/structure/B2720543.png)
![2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2720544.png)
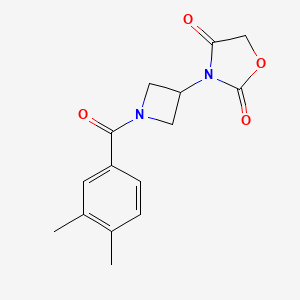
![3-[[1-[2-(4-Methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2720547.png)
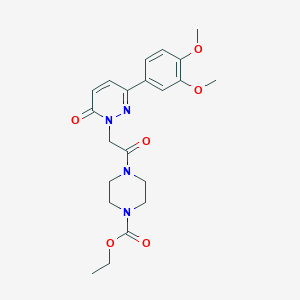
![N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720550.png)
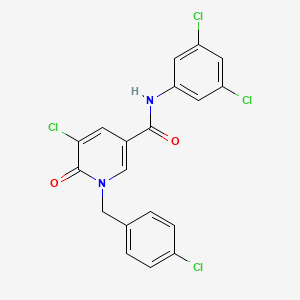
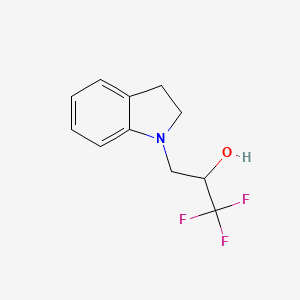
![8-(3-((2-fluorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720558.png)

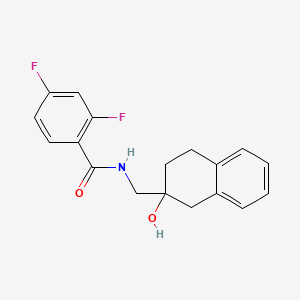
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2720563.png)